molecular formula C6H14N2 B13023549 N-ethyl-N-methylazetidin-3-amine

N-ethyl-N-methylazetidin-3-amine

Cat. No.: B13023549
M. Wt: 114.19 g/mol
InChI Key: LPUYLYBYFHUSHZ-UHFFFAOYSA-N
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Description

N-ethyl-N-methylazetidin-3-amine is a heterocyclic amine with the molecular formula C6H14N2 It is a member of the azetidine family, which consists of four-membered nitrogen-containing rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-methylazetidin-3-amine typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-methylazetidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Conditions often involve the use of alkyl halides or sulfonates in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

N-ethyl-N-methylazetidin-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s structural properties make it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-ethyl-N-methylazetidin-3-amine involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atom in the azetidine ring can form hydrogen bonds and coordinate with metal ions, influencing the compound’s biological activity. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-1-methylazetidin-3-amine
  • N-methylazetidin-3-amine
  • N-ethylazetidin-3-amine

Uniqueness

N-ethyl-N-methylazetidin-3-amine is unique due to the presence of both ethyl and methyl groups on the nitrogen atom, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other azetidine derivatives and contributes to its specific chemical and biological properties.

Properties

Molecular Formula

C6H14N2

Molecular Weight

114.19 g/mol

IUPAC Name

N-ethyl-N-methylazetidin-3-amine

InChI

InChI=1S/C6H14N2/c1-3-8(2)6-4-7-5-6/h6-7H,3-5H2,1-2H3

InChI Key

LPUYLYBYFHUSHZ-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C1CNC1

Origin of Product

United States

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